

Technical Guide: 1-Bromo-2-(2-(2-chloroethoxy)ethoxy)ethane[1][2]

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Compound of Interest

Compound Name: Br-PEG2-CH₂CH₂Cl

Cat. No.: B8178616

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Executive Summary

1-Bromo-2-(2-(2-chloroethoxy)ethoxy)ethane (commonly referred to as Cl-PEG3-Br or 1-Bromo-8-chloro-3,6-dioxaoctane) is a specialized heterobifunctional polyethylene glycol (PEG) linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6]

Its core value lies in the differential reactivity of its terminal halogens. The significant difference in leaving group ability between bromide (

) and chloride (

) allows researchers to perform sequential, orthogonal nucleophilic substitutions without the need for protecting groups.[1] This guide details the structural architecture, synthetic pathways, and experimental protocols for utilizing this linker in bioconjugation.

Part 1: Molecular Architecture & Identification[1]

Structural Hierarchy

The molecule is a derivative of triethylene glycol (TEG) where the terminal hydroxyl groups have been replaced by one bromine and one chlorine atom.

- IUPAC Name: 1-Bromo-2-(2-(2-chloroethoxy)ethoxy)ethane[1][2]
- Common Synonyms: 1-Bromo-8-chloro-3,6-dioxaoctane; 2-(2-(2-Chloroethoxy)ethoxy)ethyl bromide; Cl-PEG3-Br.[1][2]
- Molecular Formula:

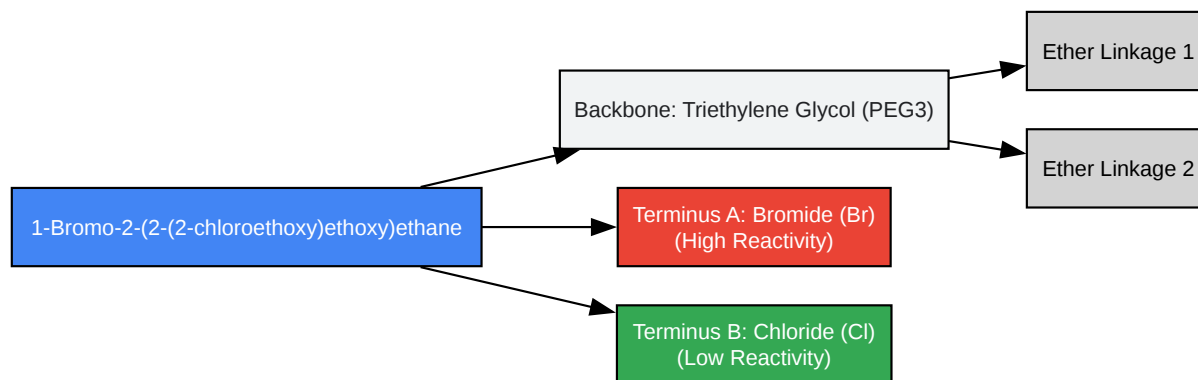
[1]
- Molecular Weight: 231.51 g/mol [1]

Physicochemical Properties

Property	Value	Context
Physical State	Colorless to pale yellow liquid	Viscous oil at RT.[1][2]
Boiling Point	~110-115°C @ 0.5 mmHg	High boiling point due to ether backbone.[1][2]
Solubility	DCM, THF, DMF, DMSO	Miscible in polar organic solvents; moderately soluble in water.[2]
Stability	Hygroscopic	Store under inert gas (or) at 2-8°C. Light sensitive.[1][2]

Structural Visualization

The following diagram illustrates the structural breakdown and nomenclature logic.



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Figure 1: Structural decomposition of Cl-PEG3-Br highlighting the reactive termini.[1][2]

Part 2: Synthetic Logic & Preparation[1][2]

The "Why" of Synthesis

Direct halogenation of triethylene glycol with mixed halogens leads to a statistical mess (25%

, 50%

, 25%

).[1][2] To obtain high-purity Cl-PEG3-Br, a stepwise approach is required.[1][2]

Recommended Synthetic Route

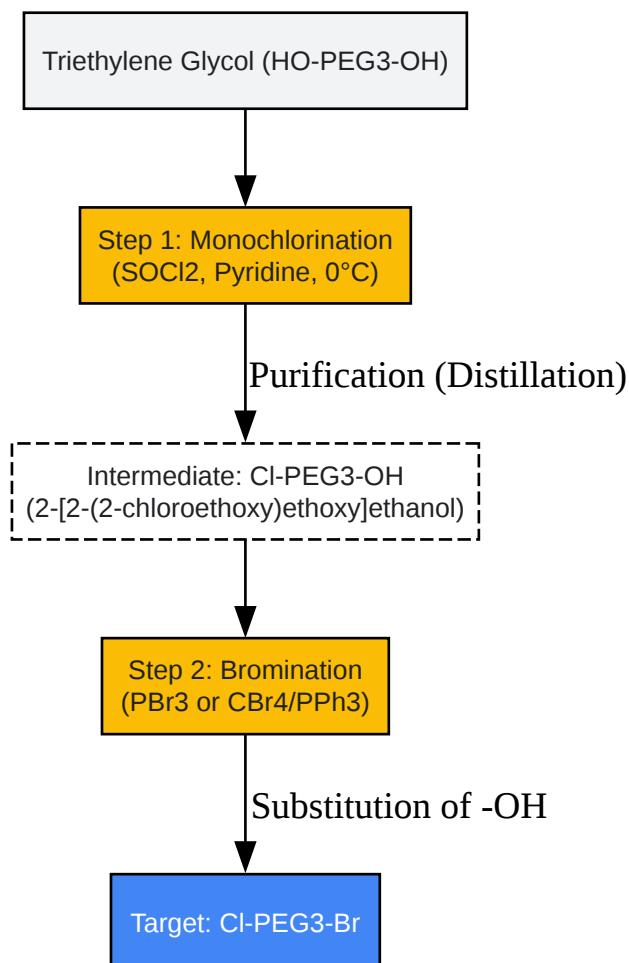
The most reliable route proceeds via the monochlorinated alcohol intermediate.

Reaction Scheme:

- Monochlorination: React triethylene glycol with 1 equivalent of Thionyl Chloride () to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol.[1]
- Bromination: Convert the remaining hydroxyl group to a bromide using Phosphorus Tribromide (

) or Appel conditions (

).



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Figure 2: Stepwise synthesis to ensure heterobifunctional purity.

Part 3: Chemoselectivity & Functionalization Protocols[1]

Mechanism of Orthogonal Reactivity

The utility of this linker relies on the leaving group ability:

[1][2]

- Phase 1 (Kinetic Control): Under mild basic conditions (, RT), a nucleophile (e.g., an amine or phenol) will selectively displace the Bromine atom via mechanism. The Chlorine atom remains intact due to the stronger C-Cl bond.[1]
- Phase 2 (Thermodynamic Forcing): The resulting intermediate (Ligand-PEG3-Cl) is then reacted with a second nucleophile under forcing conditions (High temp, NaI catalysis/Finkelstein) to displace the Chlorine.[1]

Protocol: Sequential Functionalization (PROTAC Synthesis)

Objective: Link an E3 Ligase Ligand (e.g., Thalidomide derivative) to a Target Protein Ligand.

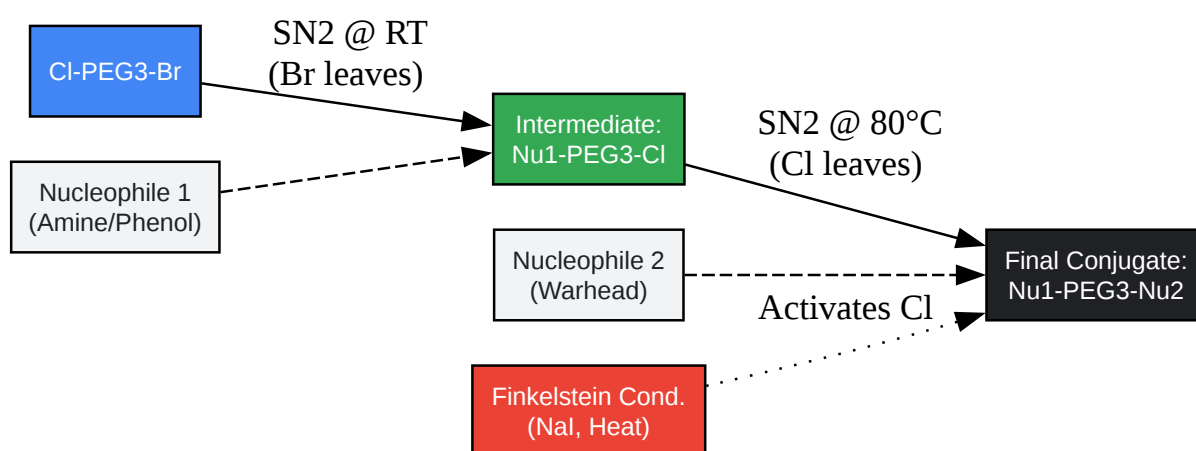
Step A: Displacement of Bromide (First Coupling)[1]

- Reagents: Dissolve the E3 Ligase Ligand (containing a phenol or amine) in anhydrous DMF.
- Base: Add 1.5 equivalents of Potassium Carbonate () or Cesium Carbonate ().
- Addition: Add 1.2 equivalents of Cl-PEG3-Br dropwise at 0°C.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
 - Note: Monitor by LC-MS.[1][2] The Cl atom will not react at RT without iodide catalysis.
- Workup: Dilute with EtOAc, wash with brine, dry over . Purify via flash chromatography.
 - Result:Ligand-O-PEG3-Cl.[1][2]

Step B: Displacement of Chloride (Second Coupling)[1]

- Activation: Dissolve the Ligand-O-PEG3-Cl intermediate in dry DMF or Acetone.

- Catalyst: Add 0.5 - 1.0 equivalent of Sodium Iodide (NaI).[1] This generates the transient, highly reactive Iodo-species in situ (Finkelstein reaction).[1]
- Nucleophile: Add the Target Protein Ligand (e.g., warhead) and excess base ().
- Conditions: Heat to 60-80°C for 12-24 hours.
- Result: Ligand1-PEG3-Ligand2 (Final PROTAC).



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Figure 3: Orthogonal functionalization workflow utilizing differential leaving group ability.

Part 4: Troubleshooting & Storage

Issue	Probable Cause	Solution
Double Substitution in Step 1	Temperature too high or excess Nucleophile 1.[1][2]	Keep reaction at 0°C–RT.[2] Use slight excess of linker (1.2 eq) relative to nucleophile.
No Reaction at Cl-Terminus	C-Cl bond is too strong for standard SN2.[1][2]	Mandatory: Add NaI or KI (0.5 eq) to convert -Cl to -I in situ. Increase temp to 60°C+.
Hydrolysis of Linker	Wet solvents.[2]	Use anhydrous DMF/DMSO stored over molecular sieves. [2]

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